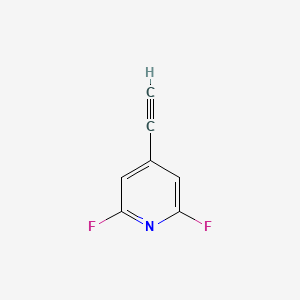

4-Ethynyl-2,6-difluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F2N |

|---|---|

Molecular Weight |

139.10 g/mol |

IUPAC Name |

4-ethynyl-2,6-difluoropyridine |

InChI |

InChI=1S/C7H3F2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H |

InChI Key |

WOCGLYLQVGRGIT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethynyl 2,6 Difluoropyridine

Strategic Synthesis Routes from Precursors

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction stands as a cornerstone for the synthesis of 4-ethynyl-2,6-difluoropyridine and its derivatives. researchgate.netmdpi.comwalisongo.ac.idasianpubs.org This powerful method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netmdpi.comwalisongo.ac.id

A common approach involves the reaction of a 4-halo-2,6-difluoropyridine, such as 4-iodo-2,6-difluoropyridine, with a protected or terminal alkyne like trimethylsilylacetylene. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) salt, such as copper(I) iodide, in a suitable solvent and base, like triethylamine. walisongo.ac.idarkat-usa.org The reaction proceeds under mild conditions and generally offers good to excellent yields of the desired product. mdpi.com

For instance, the Sonogashira reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with various phenylacetylene (B144264) derivatives has been shown to selectively displace the bromine atoms at the 2- and 6-positions, leaving the 4-bromo substituent intact. arkat-usa.org This highlights the tunability of the Sonogashira reaction based on the reactivity of different halogen substituents on the pyridine (B92270) ring. arkat-usa.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the catalyst. arkat-usa.org

| Precursor | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

| 4-Iodo-2,6-difluoropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Not Specified | Good | researchgate.net |

| 2,4,6-Tribromo-3,5-difluoropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Triethylamine | 82% | arkat-usa.org |

| 2,4,6-Tribromo-3,5-difluoropyridine | 1-Ethynyl-4-chlorobenzene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | 42% | arkat-usa.org |

Alternative Synthetic Pathways from Halogenated Pyridine Precursors

Beyond the direct ethynylation via Sonogashira coupling, alternative pathways starting from more readily available halogenated pyridines offer viable routes to this compound. One such strategy involves the use of 2,6-difluoropyridine (B73466) as a starting material. google.comsigmaaldrich.com A key challenge in this approach is the selective functionalization at the 4-position.

A notable method involves the iridium(I)-catalyzed borylation of 2,6-difluoropyridine. google.com This process allows for the regioselective introduction of a boronic ester group at the 4-position of the pyridine ring in good yield. google.com The resulting 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can then be subjected to further transformations to introduce the ethynyl (B1212043) group.

Another approach starts with polyhalogenated pyridines, such as 2,4,6-trichloropyridine (B96486) or 2,4,6-trifluoropyridine. acs.org These precursors can undergo a series of nucleophilic substitution and elimination reactions to arrive at the desired product. For example, the reaction of 2,4,6-trihalopyridines with a suitable nucleophile can lead to substitution at the 4-position, which can then be further elaborated to an ethynyl group. acs.org

The synthesis of 2,6-difluoropyridine itself can be achieved from 2,6-dichloropyridine (B45657) by reaction with potassium fluoride (B91410) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com Careful control of reaction conditions, such as temperature and the exclusion of water and hydrogen fluoride, is crucial for achieving high yields. google.com

Regioselective and Chemoselective Considerations in Synthetic Design

The synthesis of specifically substituted pyridines like this compound demands careful consideration of regioselectivity and chemoselectivity. rsc.org In polyhalogenated pyridines, the positions of the halogen atoms significantly influence their reactivity towards nucleophilic substitution and cross-coupling reactions.

Generally, in di- and trihalopyridines, the halogen at the 4-position is the most susceptible to nucleophilic attack. acs.org However, the regioselectivity can be altered by introducing bulky groups. For example, introducing a trialkylsilyl group at the 5-position of a 2,4-dihalopyridine can direct nucleophilic substitution to the 2-position. acs.org

In the context of Sonogashira coupling with polybromofluoropyridines, the reaction preferentially occurs at the carbon-bromine bonds over the carbon-fluorine bonds. arkat-usa.org Specifically, in 2,4,6-tribromo-3,5-difluoropyridine, the bromine atoms at the 2- and 6-positions, which are ortho to the nitrogen atom, are more reactive towards palladium-catalyzed coupling than the bromine at the 4-position. arkat-usa.org This allows for the selective synthesis of 2,6-diethynyl-4-bromo-3,5-difluoropyridine derivatives. arkat-usa.org

The choice of base can also play a crucial role in controlling selectivity. In the N-arylation of 2,6-difluoropyridine, weak bases like potassium carbonate have been shown to provide better selectivity for monosubstitution compared to strong bases. rsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In Sonogashira couplings, the catalyst system is paramount. While palladium complexes with phosphine (B1218219) ligands are common, the development of more active and stable catalysts is an ongoing area of research. mdpi.com The use of co-catalysts like copper(I) iodide is typical, although copper-free Sonogashira reactions have also been developed. walisongo.ac.id

The solvent can significantly impact the reaction rate and yield. In the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine, dimethyl sulfoxide (DMSO) has been identified as a superior reaction medium. google.com For nucleophilic aromatic substitution reactions on fluorinated pyridines, dipolar aprotic solvents like DMSO, DMF, and NMP are often employed. rsc.org

Temperature is another crucial factor. While some Sonogashira reactions can be performed at room temperature, others require heating to proceed at a reasonable rate. walisongo.ac.idarkat-usa.org For the synthesis of 2,6-difluoropyridine, a specific temperature range of 175°-192° C is recommended to achieve a practical reaction rate while minimizing solvent degradation. google.com

The following table summarizes optimized conditions for related pyridine syntheses:

| Reaction | Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| Fluorination | 2,6-Dichloropyridine | KF | DMSO | 186°C | 96.3% | google.com |

| Sonogashira Coupling | 2,4,6-Tribromo-3,5-difluoropyridine | PdCl₂(PPh₃)₂/CuI | Triethylamine | 80°C | Fair | arkat-usa.org |

| N-Arylation | 2,6-Difluoropyridine | Benzimidazole/K₂CO₃ | DMSO | 90°C | Good to Excellent | rsc.org |

Scalability Research for Laboratory and Pilot Scale Synthesis

The transition from laboratory-scale synthesis to pilot or industrial scale presents unique challenges. While a reaction may be high-yielding on a milligram scale, issues related to heat transfer, mixing, and purification can arise at a larger scale.

For the synthesis of 2,6-difluoropyridine, a key precursor, a process has been described that involves distilling the product out of the reaction mixture as it is formed. google.com This approach helps to drive the reaction to completion and simplifies purification. Intense stirring is also highlighted as a critical parameter to ensure uniform distribution of the solid potassium fluoride in the liquid reaction medium. google.com

Chemical Reactivity and Transformation Mechanisms of 4 Ethynyl 2,6 Difluoropyridine

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a key site of reactivity in 4-ethynyl-2,6-difluoropyridine, participating in a variety of coupling, cycloaddition, and addition reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of this compound, the ethynyl group readily participates in these transformations.

One of the most prominent examples is the Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comambeed.com For instance, this compound can be coupled with various aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to generate more complex substituted pyridine (B92270) derivatives. arkat-usa.org The reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by a transmetalation step with the copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. arkat-usa.org

The general applicability of palladium-catalyzed cross-coupling reactions extends to other reaction types as well, such as Suzuki and Stille couplings, which have become indispensable in the pharmaceutical industry for creating diverse molecular architectures. researchgate.netrsc.org While specific examples involving this compound in Suzuki and Stille reactions are less commonly reported in the provided search results, the general reactivity of terminal alkynes suggests its potential as a coupling partner in these reactions as well. ambeed.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkynylpyridine |

| Suzuki Coupling | Terminal Alkyne (general), Organoboron Compound | Pd catalyst, Base | Alkenyl or Aryl-substituted Alkyne |

| Stille Coupling | Terminal Alkyne (general), Organotin Compound | Pd catalyst | Alkenyl or Aryl-substituted Alkyne |

The ethynyl group of this compound is an excellent participant in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. sigmaaldrich.comlibretexts.orglibretexts.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. nih.gov This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgprotocols.io The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. organic-chemistry.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.comlibretexts.org While the ethynyl group itself is a dienophile, its reactivity can be influenced by the electron-withdrawing nature of the difluoropyridine ring. The Diels-Alder reaction typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). sigmaaldrich.com The reaction of this compound with a suitable diene would lead to the formation of a substituted bicyclic system. The rate and efficiency of such reactions can be influenced by factors such as temperature and the electronic nature of the diene. organicreactions.org

Other cycloaddition reactions, such as [2+2] cycloadditions, are also possible with alkynes, often promoted by thermal or photochemical conditions, leading to the formation of cyclobutene (B1205218) derivatives. nih.govclockss.org

Table 2: Cycloaddition Reactions of the Ethynyl Group

| Reaction Type | Reactants | Key Features | Product |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide | High yield, regioselective, mild conditions | 1,4-Disubstituted 1,2,3-triazole |

| Diels-Alder Reaction | This compound, Conjugated Diene | Forms a six-membered ring | Substituted bicyclic compound |

| [2+2] Cycloaddition | This compound, Alkene/Alkyne | Thermally or photochemically induced | Cyclobutene or cyclobutadiene (B73232) derivative |

The carbon-carbon triple bond of the ethynyl group in this compound is susceptible to various addition reactions. ambeed.com

Hydration: The addition of water across the triple bond, known as hydration, typically requires a catalyst, such as a mercury(II) salt or a gold or platinum complex, to proceed efficiently. This reaction initially forms an enol, which then tautomerizes to the more stable ketone. In the case of this compound, hydration would yield 4-acetyl-2,6-difluoropyridine.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, can be catalyzed by various transition metals or strong bases. This reaction can lead to the formation of enamines or imines, depending on the reaction conditions and the substrate.

Hydrofluorination: The addition of hydrogen fluoride (B91410) (HF) across the triple bond can also occur. This reaction would lead to the formation of a fluorinated alkene. The regioselectivity of the addition would be influenced by the electronic properties of the difluoropyridine ring.

Reactivity of the Fluorinated Pyridine Core

The two fluorine atoms on the pyridine ring significantly influence its reactivity, primarily through nucleophilic aromatic substitution and by providing sites for potential carbon-fluorine bond activation.

The presence of the strongly electronegative fluorine atoms and the ring nitrogen makes the pyridine core of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.comlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the fluoride ion restores the aromaticity of the ring.

The positions ortho and para to the electron-withdrawing nitrogen atom are particularly activated towards nucleophilic attack. pressbooks.publibretexts.org In 2,6-difluoropyridines, substitution can occur at either the 2- or 6-position. The regioselectivity of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on related dichloropyrimidines show that the regioselectivity of SNAr can be highly sensitive to other substituents on the ring. wuxiapptec.com It has been shown that 2,6-difluoropyridines can undergo substitution reactions. acs.org

Table 3: Nucleophilic Aromatic Substitution (SNAr) on 2,6-Difluoropyridines

| Nucleophile | Product Type |

|---|---|

| Amines | Aminopyridine derivative |

| Alkoxides | Alkoxypyridine derivative |

| Thiolates | Thioether derivative |

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. wikipedia.org However, the activation of C-F bonds in fluoroaromatic compounds is an area of active research due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. nih.govethernet.edu.et

The C-F bonds in this compound are activated by the electron-deficient nature of the pyridine ring. Transition metal complexes, particularly those of nickel and palladium, have been shown to mediate the cleavage of C-F bonds. mdpi.comchemrxiv.orgchemrxiv.org For example, nickel(0) complexes have been used for the hydrodefluorination of 2,6-difluoropyridines. chemrxiv.orgchemrxiv.org The mechanism of C-F activation often involves the oxidative addition of the metal into the C-F bond. baranlab.org In some cases, this activation can be regioselective, targeting specific C-F bonds within a molecule. chemrxiv.orgnih.gov While direct C-F activation of this compound is not extensively detailed in the provided search results, the principles established for other fluoropyridines suggest its potential for such transformations. whiterose.ac.uk

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The dual functionality of this compound presents challenges and opportunities in terms of selectivity. The electronic properties of the difluorinated pyridine ring and the ethynyl group mutually influence each other, dictating the outcome of chemical reactions.

Chemo- and Regioselectivity:

The primary challenge in the chemistry of this compound is achieving chemoselectivity—selectively reacting at either the pyridine ring or the ethynyl group. The fluorine atoms at the 2- and 6-positions are highly susceptible to displacement by nucleophiles. Conversely, the ethynyl group is a versatile handle for metal-catalyzed cross-coupling reactions (like Sonogashira, Suzuki, and Heck couplings after hydro-functionalization), cycloadditions (e.g., click chemistry), and additions across the triple bond.

Nucleophilic Aromatic Substitution (SNAr): In reactions with strong nucleophiles (e.g., amines, alkoxides, thiolates), the fluorine atoms at the C2 and C6 positions are the most probable sites of attack. The substitution of one fluorine atom can electronically deactivate the ring towards a second substitution, often allowing for mono-substitution products to be isolated. The 4-ethynyl group, being electron-withdrawing, further activates the ring towards nucleophilic attack.

Reactions at the Ethynyl Group: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides, copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, and various addition reactions. The choice of catalyst and reaction conditions is crucial to prevent competing reactions at the pyridine ring. For instance, using a palladium catalyst with a copper co-catalyst for Sonogashira coupling should favor reaction at the alkyne over nucleophilic substitution of the fluorine atoms, especially with mild bases.

A study on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) demonstrated high regioselectivity in Sonogashira reactions, where only the bromine atoms at the 2- and 6-positions were displaced, leaving the 4-bromo and 3,5-difluoro substituents intact arkat-usa.org. This highlights the enhanced reactivity of the positions flanking the nitrogen atom. While not a direct analogue, this suggests that the C2 and C6 positions in this compound are highly activated.

The table below outlines potential selective transformations of this compound.

| Reaction Type | Reagent/Catalyst | Target Site | Expected Product Type | Selectivity Principle |

| Nucleophilic Aromatic Substitution | R-NH₂ (Amine), K₂CO₃ | C2/C6-F | 2-Amino-4-ethynyl-6-fluoropyridine | Electronic activation of C2/C6 by fluorine and ring nitrogen. |

| Sonogashira Coupling | R'-X, Pd(PPh₃)₄, CuI, Et₃N | C≡C-H | 4-(R'-ethynyl)-2,6-difluoropyridine | Catalytic cycle specific to terminal alkynes. |

| Azide-Alkyne Cycloaddition | R'-N₃, Cu(I) catalyst | C≡C-H | 4-(1,2,3-Triazol-4-yl)-2,6-difluoropyridine | "Click chemistry" is highly specific to the alkyne and azide functional groups. |

| Hydration | H₂O, H₂SO₄, HgSO₄ | C≡C-H | 4-Acetyl-2,6-difluoropyridine | Markovnikov addition of water across the triple bond. |

Stereoselectivity:

Reactions involving the generation of a new stereocenter from the ethynyl group can be controlled using chiral catalysts or reagents. For example, the reduction of a ketone formed via hydration of the alkyne using a chiral reducing agent (e.g., a CBS catalyst) would yield a chiral alcohol with high enantioselectivity. Similarly, stereoselectivity would be a key consideration in reactions like the Pauson-Khand reaction to form bicyclic cyclopentenones.

Reaction Mechanism Elucidation via Advanced Spectroscopic and Computational Methods

Understanding the intricate reaction mechanisms and selectivity involving this compound would heavily rely on a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Methods:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring reaction progress in real-time. They allow for the detection of transient intermediates and the determination of reaction kinetics. For instance, in a study of the LDA-mediated ortholithiation and subsequent substitution of 2,6-difluoropyridine (B73466), in-situ IR and ¹⁹F NMR spectroscopy were used to follow the disappearance of the starting material and the appearance of the product, providing crucial data for determining the reaction order and mechanism sigmaaldrich.com.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and techniques like Cold-Ion Spectroscopy can be used to identify and characterize reaction intermediates and products, even those present in minute quantities.

X-ray Crystallography: When stable intermediates or products can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, confirming connectivity and stereochemistry. This has been used to confirm the structure of products from Sonogashira reactions on related polyhalopyridines arkat-usa.org.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping potential energy surfaces of reactions. They can be used to calculate the geometries and energies of reactants, transition states, intermediates, and products. This information helps to rationalize observed chemo- and regioselectivity by comparing the activation barriers for different possible reaction pathways. For example, computational studies on the substitution of 2,6-difluoropyridine have provided evidence for a direct substitution pathway over one involving a Meisenheimer complex.

Molecular Orbital Analysis: Natural Bond Orbital (NBO) analysis and analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide deep insights into the electronic structure of this compound. A study on 2,6-difluoropyridine using VUV-MATI spectroscopy and Franck-Condon simulations determined the ordering and nature of its valence orbitals, which is fundamental to understanding its reactivity rsc.org. The introduction of the 4-ethynyl group would further modulate these orbitals, and computational methods are essential to predict these changes and their chemical consequences.

The table below summarizes the application of these methods to study the reactivity of this compound.

| Method | Application | Information Gained |

| In-situ IR/NMR | Real-time reaction monitoring | Reaction kinetics, detection of intermediates, pathway elucidation. |

| X-ray Crystallography | Structural analysis of stable compounds | Unambiguous confirmation of molecular structure and stereochemistry. |

| Density Functional Theory (DFT) | Modeling reaction pathways | Transition state energies, activation barriers, reaction thermodynamics, rationalization of selectivity. |

| VUV-MATI Spectroscopy | Electronic structure analysis | Ionization energies, vibrational modes of the cation, valence orbital ordering. rsc.org |

By integrating these advanced methodologies, a comprehensive understanding of the chemical behavior of this compound can be achieved, enabling its strategic use in the synthesis of complex, value-added molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Ethynyl 2,6 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

The structural elucidation of 4-Ethynyl-2,6-difluoropyridine is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum is characterized by its simplicity, showing two distinct signals corresponding to the aromatic protons and the acetylenic proton. The aromatic protons on the pyridine (B92270) ring are expected to appear as a triplet, due to coupling with the two equivalent fluorine atoms. The acetylenic proton will present as a singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling. The ethynyl (B1212043) carbons will have distinct chemical shifts, with the terminal alkyne carbon appearing at a lower field.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure. COSY spectra establish the connectivity between coupled protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques allow for the definitive assignment of all proton and carbon signals.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (aromatic) | 7.0-7.5 | t | J(H,F) ≈ 7-10 |

| ¹H (ethynyl) | ~3.0 | s | - |

| ¹³C (C2, C6) | 160-165 | d | ¹J(C,F) ≈ 240-260 |

| ¹³C (C3, C5) | 110-115 | t | ²J(C,F) ≈ 30-40 |

| ¹³C (C4) | 125-130 | t | ³J(C,F) ≈ 3-5 |

| ¹³C (ethynyl C) | 80-85 | s | - |

| ¹³C (ethynyl CH) | 75-80 | s | - |

Note: The data in this table is predictive and based on the analysis of similar compounds.

Due to the rigid, planar nature of the pyridine ring and the linear geometry of the ethynyl group, this compound is expected to have a largely fixed conformation. The primary conformational aspect to consider would be the rotation around the C4-C(ethynyl) bond. However, given the symmetry of the molecule and the lack of significant steric hindrance, the energy barrier for this rotation is expected to be very low, leading to effectively free rotation at room temperature. For more complex derivatives, computational studies and variable-temperature NMR experiments could be employed to investigate any preferred conformations and the energetic barriers between them.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₇H₃F₂N. The exact mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions.

A plausible fragmentation pathway for this compound under electron ionization would likely involve initial fragmentation of the ethynyl group or the pyridine ring. The loss of a hydrogen radical from the terminal alkyne is a common fragmentation pathway for terminal alkynes, leading to an [M-1]⁺ ion. jove.com Subsequent fragmentation could involve the loss of HCN or HF from the pyridine ring, characteristic fragmentation patterns for pyridine and fluorinated aromatic compounds, respectively.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 139.0234 | [C₇H₃F₂N]⁺ | Molecular Ion |

| 138.0156 | [C₇H₂F₂N]⁺ | Loss of H radical |

| 112.0152 | [C₆H₂F₂]⁺ | Loss of HCN |

Note: The data in this table is predictive and based on established fragmentation patterns of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-F, C≡C, and C≡C-H bonds, as well as the vibrations of the pyridine ring. The symmetric and asymmetric C-F stretching vibrations are typically observed in the 1200-1300 cm⁻¹ region. The C≡C stretching vibration of the terminal alkyne usually appears as a weak band around 2100-2150 cm⁻¹ in the IR spectrum but may be stronger in the Raman spectrum. The C≡C-H stretching vibration gives rise to a sharp, characteristic band at approximately 3300 cm⁻¹. The pyridine ring vibrations will be present throughout the fingerprint region (below 1600 cm⁻¹). acs.org

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| C≡C-H Stretch | ~3300 | IR, Raman |

| C≡C Stretch | ~2120 | IR (weak), Raman (stronger) |

| Pyridine Ring Stretch | 1600-1400 | IR, Raman |

| C-F Stretch | 1300-1200 | IR, Raman |

Note: The data in this table is predictive and based on characteristic group frequencies and data from similar compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, predictions about its solid-state packing can be made based on the structures of related fluorinated and ethynyl-substituted aromatic compounds.

Based on the conducted research, no specific scholarly articles or detailed experimental data focusing on the advanced spectroscopic and structural elucidation of this compound, particularly using UV-Vis and VUV-MATI techniques, could be located. The search yielded information on related compounds, such as 2,6-difluoropyridine (B73466) and other halogenated pyridines, but not on the target molecule with the ethynyl substituent at the 4-position.

Therefore, it is not possible to provide the requested detailed research findings and data tables for the "" as specified in the prompt. The scientific literature that is publicly accessible and indexed in major databases does not appear to contain this specific experimental information.

Computational and Theoretical Investigations of 4 Ethynyl 2,6 Difluoropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. iiste.orgijcce.ac.irnih.gov For 4-Ethynyl-2,6-difluoropyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized geometry, electronic structure, and reactivity descriptors. researchgate.net

DFT studies on similar pyridine (B92270) derivatives have shown that substituents significantly impact the electron density distribution on the pyridyl nitrogen and the geometrical parameters of the ring. researchgate.net For instance, the introduction of electron-withdrawing groups generally leads to a decrease in the electron density at the nitrogen atom, affecting its basicity and donor capabilities. researchgate.net In the case of this compound, the two fluorine atoms at the 2 and 6 positions would strongly withdraw electron density through the sigma framework, while the ethynyl (B1212043) group at the 4-position can act as a weak electron-withdrawing group inductively but can also donate electron density to the ring through pi-conjugation.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and optical properties. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net In this compound, the fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the ethynyl group would likely raise the HOMO energy and lower the LUMO energy due to extended conjugation. The net effect on the HOMO-LUMO gap would depend on the balance of these influences.

A hypothetical representation of DFT-calculated electronic properties for this compound compared to related molecules is presented in Table 1.

Table 1: Predicted DFT-Calculated Electronic Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 |

| 2,6-Difluoropyridine (B73466) | -7.15 | -0.98 | 6.17 | 3.51 |

| 4-Ethynylpyridine | -6.52 | -0.75 | 5.77 | 1.89 |

Note: The data in this table is hypothetical and serves as an illustrative example based on known substituent effects on pyridine.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying molecular systems. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate geometries and energies. For this compound, ab initio calculations would be valuable for benchmarking the results from DFT methods and for obtaining highly reliable predictions of its properties. researchgate.net

Studies on fluoropyridines have utilized ab initio calculations to determine precise molecular structures and vibrational frequencies, showing excellent agreement with experimental data. researchgate.net These calculations can accurately capture the subtle changes in bond lengths and angles caused by the electronegative fluorine atoms. It is expected that for this compound, ab initio methods would predict a shortening of the C-F bonds and a slight distortion of the pyridine ring geometry.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are typically performed on single, static molecules, molecular modeling and dynamics simulations can provide insights into the behavior of ensembles of molecules and their interactions over time. nih.gov For this compound, molecular dynamics simulations could be used to study its behavior in different solvent environments, predicting properties such as solvation energies and diffusion coefficients.

Furthermore, these simulations are useful for understanding intermolecular interactions, such as π-stacking and hydrogen bonding, which can be important in the solid state or in biological systems. nih.gov The ethynyl group of this compound could participate in C-H···N hydrogen bonds, and the aromatic ring could engage in π-stacking interactions. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental spectra to confirm the structure of a compound. nih.gov For this compound, DFT and ab initio methods can be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies for substituted pyridines have shown excellent agreement with experimental values after appropriate scaling. researchgate.net The calculated IR spectrum of this compound would be expected to show characteristic peaks for the C≡C stretch of the ethynyl group, the C-F stretches, and the pyridine ring vibrations.

Similarly, NMR chemical shifts can be predicted with good accuracy. The calculated 1H, 13C, and 19F NMR spectra would be invaluable for the structural elucidation of this compound. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing fluorine atoms and the ethynyl group. A hypothetical comparison of predicted and experimental spectroscopic data is shown in Table 2.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| C≡C Stretch (cm-1) | 2115 | 2110 |

| C-F Stretch (cm-1) | 1250 | 1245 |

| 1H Chemical Shift (ppm, ethynyl H) | 3.15 | 3.10 |

| 13C Chemical Shift (ppm, C≡CH) | 85.2 | 84.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are also crucial for elucidating reaction mechanisms by modeling reaction pathways and analyzing transition states. nsf.gov For reactions involving this compound, such as electrophilic or nucleophilic substitution, computational studies could identify the most likely reaction pathways and determine the activation energies. imperial.ac.uk

The presence of both electron-withdrawing fluorine atoms and an ethynyl group makes the prediction of reactivity complex. The fluorine atoms would deactivate the ring towards electrophilic substitution and activate it towards nucleophilic substitution, particularly at the positions ortho and para to the fluorine atoms. imperial.ac.uk Computational modeling could help to predict the regioselectivity of such reactions. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether the nucleophile would preferentially attack the 4-position (displacing the ethynyl group) or other positions on the ring.

Understanding Fluorine and Ethynyl Group Electronic Effects

The electronic effects of the fluorine and ethynyl substituents are central to the chemical behavior of this compound. Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). In contrast, the ethynyl group has a more complex electronic nature. It is weakly electron-withdrawing by induction but can donate electron density into the aromatic ring through resonance (+R effect).

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating atomic charges and orbital interactions. researchgate.net Such an analysis for this compound would likely show a significant polarization of the C-F bonds and a delocalization of the ethynyl group's π-electrons into the pyridine ring. The interplay of these effects governs the molecule's reactivity, dipole moment, and spectroscopic properties. DFT studies on substituted pyridines have demonstrated that the type and position of substituents have a pronounced effect on the charge density of the pyridyl nitrogen. researchgate.net

Applications and Role As a Building Block in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 4-Ethynyl-2,6-difluoropyridine, namely the reactive ethynyl (B1212043) group and the difluorinated pyridine (B92270) core, make it an important precursor for constructing more elaborate molecular architectures. The ethynyl group acts as a versatile handle for various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and cycloaddition reactions, allowing for the extension of the molecule's π-conjugated system and the introduction of diverse functional groups. researchgate.netnih.gov The pyridine ring itself is a privileged heterocyclic scaffold found in many therapeutic agents and functional materials. nih.gov

The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry and agrochemical research. rsc.org Fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. rsc.orgtaylorfrancis.com The judicious placement of fluorine can solve problems related to the metabolic instability of potential drugs and alter pKa values favorably. rsc.org

This compound is a valuable starting material for synthesizing complex fluorinated heterocycles. e-bookshelf.de The pre-fluorinated pyridine core provides a head start in the synthesis of molecules where these specific fluorine substitutions are desired. The ethynyl group can be chemically transformed to build new ring systems onto the existing pyridine scaffold, leading to novel fluorinated heterocyclic structures with potential applications in pharmaceutical and agricultural development. taylorfrancis.comlboro.ac.uk

| Feature of Fluorine Incorporation | Impact on Molecular Properties |

| Increased Metabolic Stability | Enhances drug longevity in biological systems. rsc.orgtaylorfrancis.com |

| Enhanced Lipophilicity | Improves membrane permeability and absorption. rsc.org |

| Improved Receptor-Binding | Can increase the binding affinity and selectivity of a drug for its target. taylorfrancis.com |

| pKa Modification | Alters the acidity/basicity, affecting solubility and bioavailability. rsc.org |

The terminal alkyne of this compound is a key functional group for building larger, complex systems through carbon-carbon bond-forming reactions. For instance, it can be used in Sonogashira cross-coupling reactions to synthesize extended π-conjugated systems like ethynyl-bridged terpyridines. researchgate.net These polycyclic systems are of significant interest for their photophysical properties and their ability to form metal complexes. researchgate.netresearchgate.net The resulting structures can serve as components in supramolecular chemistry and as functional materials in optoelectronic devices.

Monomer in Polymer Chemistry and Materials Science Research

In polymer science, this compound functions as a specialized monomer for creating fluorinated polymers with tailored properties. Fluoropolymers are known for their high thermal stability and chemical resistance. mdpi.com The combination of the rigid pyridine ring and the reactive ethynyl group allows for its incorporation into a variety of polymer backbones.

The entire this compound molecule is a conjugated system, making it an ideal monomer for the synthesis of conjugated polymers. The ethynyl group can undergo polymerization through various methods, including coupling reactions or cycloadditions, to form a polymer chain with a continuous system of overlapping p-orbitals. mdpi.com The inclusion of the 2,6-difluoropyridine (B73466) unit directly into the polymer backbone imparts specific electronic and physical properties to the resulting material. These fluorinated conjugated polymers are investigated for their thermal stability and potential use in high-performance applications. mdpi.com

The development of new organic materials is crucial for advancing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net A common strategy in designing these materials is to create polymers with a donor-acceptor (D-A) architecture to tune the band gap and charge transport properties. mdpi.comlbl.gov

Due to the high electronegativity of the fluorine atoms, the 2,6-difluoropyridine unit is a strong electron-acceptor. This makes this compound an excellent building block for the "acceptor" component in D-A type conjugated polymers. mdpi.com When copolymerized with electron-donating monomers, the resulting materials can exhibit low band gaps, which is a desirable property for applications in organic photovoltaics and other optoelectronic devices. lbl.govsemanticscholar.org

| Component of this compound | Role in Organic Electronics |

| 2,6-Difluoropyridine Core | Acts as a strong electron-accepting unit. mdpi.com |

| Ethynyl Group | Provides a site for polymerization and extends π-conjugation. researchgate.net |

| Pyridine Nitrogen | Influences electronic properties and provides a potential site for coordination. |

Ligand Design and Coordination Chemistry Research

In coordination chemistry, the design of ligands is fundamental to controlling the properties and reactivity of metal complexes. This compound possesses key features that make it an interesting candidate for ligand design. The pyridine nitrogen atom can coordinate to a metal center, while the fluorine atoms and the ethynyl group can be used to modulate the electronic properties and steric environment of the resulting metal complex.

Highly fluorinated ligands are known to be weak donors, which can result in unusual reactivity at the coordinated metal center. uni-wuerzburg.de The ethynyl group can either participate directly in coordination to a metal or serve as a reactive point to link the pyridine unit to other molecular fragments, enabling the construction of more complex, polydentate ligands. researchgate.netuni-wuerzburg.de For example, its use as a precursor in the synthesis of fluorinated terpyridine-type molecules demonstrates its utility in creating sophisticated ligands for various applications in catalysis and materials science. researchgate.net

Role in Agrochemical Research as a Synthetic Scaffold

This compound serves as a crucial building block in the synthesis of novel agrochemicals. The presence of the reactive ethynyl group, combined with the electronically modified pyridine ring due to the fluorine substituents, allows for its incorporation into a variety of complex molecular architectures. These features are highly desirable in the development of new herbicides, fungicides, and insecticides.

The difluorinated pyridine core is a known pharmacophore in many biologically active compounds, and its inclusion can enhance the efficacy and selectivity of agrochemical agents. The ethynyl group provides a versatile handle for further chemical modifications through reactions such as click chemistry, Sonogashira coupling, and cyclization reactions. This allows for the systematic variation of the molecular structure to optimize biological activity and environmental safety profiles.

Research in this area focuses on synthesizing libraries of compounds derived from this compound and screening them for their agrochemical properties. The goal is to identify lead compounds with high potency against target pests or weeds while exhibiting low toxicity to non-target organisms and minimal environmental persistence. The unique electronic properties conferred by the fluorine atoms can also influence the metabolic stability and bioavailability of the resulting agrochemicals, which are critical parameters for their practical application.

Catalyst Development and Methodological Advancements in Organic Reactions

Beyond its direct application in the synthesis of target molecules, this compound and its derivatives play a role in the development of new catalysts and the advancement of organic reaction methodologies. The electron-withdrawing nature of the difluoropyridyl group can be harnessed to modulate the properties of metal catalysts.

For instance, ligands incorporating the this compound moiety can be synthesized and coordinated to transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by the pyridyl substituent, influencing the catalyst's reactivity, selectivity, and stability in various organic transformations. This approach is valuable in the design of catalysts for cross-coupling reactions, hydrogenations, and other important synthetic processes.

Furthermore, the reactivity of the ethynyl group itself has been exploited in the development of new synthetic methods. For example, its participation in cycloaddition reactions and other carbon-carbon bond-forming reactions has been explored to construct complex heterocyclic systems. The insights gained from studying the reactivity of this compound contribute to the broader understanding of organic reaction mechanisms and the development of more efficient and selective synthetic protocols.

Emerging Research Directions and Future Challenges in the Study of 4 Ethynyl 2,6 Difluoropyridine

Unexplored Synthetic Avenues for 4-Ethynyl-2,6-difluoropyridine and its Derivatives

The synthesis of this compound typically relies on established cross-coupling methodologies, most notably the Sonogashira coupling of a 4-halo-2,6-difluoropyridine precursor with a protected acetylene (B1199291) source. However, the future of its synthesis and the generation of its derivatives lie in the adoption of more advanced, efficient, and sustainable techniques.

Green Chemistry Approaches: Unexplored avenues include the development of greener synthetic protocols. This could involve using alternative, non-toxic solvents, reducing the amount of catalyst required, or developing catalyst systems based on more abundant and less toxic metals. The application of microwave-assisted synthesis or solid-phase synthesis by grinding could also offer significant advantages by reducing reaction times and simplifying purification processes. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis represents a significant underexplored opportunity. thieme-connect.commdpi.comresearchgate.netacs.org Transferring the synthesis of this compound and its derivatives to a flow reactor could enable better control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety for handling reactive intermediates, and easier scalability. nih.gov This is particularly relevant for subsequent modifications of the core structure where precise control is paramount.

Late-Stage Functionalization: A major challenge is the direct and selective functionalization of the pyridine (B92270) ring after the ethynyl (B1212043) group is in place. Developing C-H activation or fluorination methods that can selectively target the 3- or 5-positions of the this compound ring would be a significant breakthrough, allowing for the rapid generation of diverse derivatives without the need for multi-step de novo synthesis. acs.orgresearchgate.netnih.gov

| Synthetic Approach | Potential Precursor | Key Reagents/Technology | Anticipated Advantages |

| Optimized Sonogashira Coupling | 4-Iodo-2,6-difluoropyridine | Low-loading Pd/Cu catalysts, Ethynyltrimethylsilane | Reduced metal contamination, cost-effectiveness |

| Flow Chemistry Synthesis | 4-Bromo-2,6-difluoropyridine (B1343820) | Packed-bed catalyst reactor, precise temperature/mixing control | Enhanced safety, scalability, improved yield |

| Microwave-Assisted Synthesis | 4-Halo-2,6-difluoropyridine | Microwave reactor | Drastic reduction in reaction time |

| Direct C-H Ethynylation | 2,6-Difluoropyridine (B73466) | Transition metal catalyst, ethynylating agent | Atom economy, reduced synthetic steps |

Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is governed by the interplay of its three key components: the nucleophilic pyridine nitrogen, the electrophilic carbon atoms bearing fluorine, and the electron-rich carbon-carbon triple bond.

Future research will likely focus on leveraging this unique electronic profile. For instance, the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a reaction that can be used to introduce a wide variety of functional groups at the 2- and 6-positions. A key challenge is achieving selective mono-substitution versus di-substitution, which could potentially be controlled by tuning reaction conditions or using sterically hindered nucleophiles.

The ethynyl group is a versatile handle for further transformations. Unexplored catalytic transformations could include:

Cycloaddition Reactions: Such as [3+2] cycloadditions (click chemistry) to form triazoles or [4+2] cycloadditions to build more complex heterocyclic systems.

Polymerization: Catalytic polymerization of the ethynyl group to create conjugated polymers with novel electronic properties.

Hydrometallation/Carbometallation: The addition of metal-hydride or metal-carbon bonds across the triple bond to generate functionalized vinylpyridines, which are valuable synthetic intermediates.

A significant challenge is understanding how these reactive sites influence one another. For example, coordination of a Lewis acid to the pyridine nitrogen could activate the ring towards SNAr or, conversely, alter the reactivity of the ethynyl moiety.

Advanced Functional Material Applications

The rigid, linear geometry and distinct electronic properties of this compound make it an ideal building block for advanced functional materials.

Organic Electronics: The combination of the π-conjugated ethynyl group and the electron-deficient difluoropyridine core suggests potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net It could serve as a monomer or a key structural unit in π-conjugated systems, where the fluorine atoms can enhance electron transport, improve oxidative stability, and tune energy levels.

High-Performance Polymers: The incorporation of this compound into polymer backbones, either through polymerization of the alkyne or polycondensation reactions involving displacement of the fluorine atoms, could lead to materials with high thermal stability, low dielectric constants, and excellent chemical resistance. sigmaaldrich.comsigmaaldrich.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a well-defined coordination site for metal ions, making the molecule a promising candidate for a rigid organic linker in the design of novel MOFs. rsc.org The ethynyl group can be further functionalized post-synthesis, and the fluorinated backbone could impart specific properties to the framework's pores, such as hydrophobicity or selective gas sorption.

Methodological Advancements in Characterization and Computational Modeling

Advancements in both characterization and computational methods are crucial for unlocking the full potential of this compound and its derivatives.

Characterization: While standard techniques such as NMR, IR, and mass spectrometry are essential, advanced characterization will be necessary to probe the properties of materials derived from this compound. For polymeric materials, techniques like solid-state NMR and X-ray diffraction will be vital for understanding morphology and packing. For applications in electronics, detailed photophysical studies, including UV-Vis and fluorescence spectroscopy, along with electrochemical analysis (cyclic voltammetry), will be required to determine key parameters like energy gaps and orbital levels.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for predicting the behavior of molecules like this compound. nih.gov Future computational studies will be essential for:

Predicting Reactivity: Modeling reaction pathways and transition states to guide the development of new synthetic methods and predict regioselectivity. mostwiedzy.pl

Designing Materials: Calculating electronic properties (HOMO/LUMO energies, dipole moments), predicting molecular geometries, and simulating intermolecular interactions to rationally design materials with targeted optical and electronic properties before their synthesis. nih.gov

Interpreting Spectra: Assisting in the assignment of complex NMR and vibrational spectra.

A significant challenge is developing computational models that can accurately predict the properties of extended systems, such as polymers and MOFs, based on this building block. utep.edu

| Property/Parameter | Computational Method | Predicted Information |

| Molecular Geometry | DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Electronic Structure | DFT, TD-DFT | HOMO/LUMO energies, energy gap, electron affinity |

| Spectroscopic Properties | DFT/GIAO, TD-DFT | NMR chemical shifts, vibrational frequencies, UV-Vis absorption spectra |

| Reactivity Indices | Conceptual DFT | Molecular Electrostatic Potential (MEP), Fukui functions |

Integration into Multidisciplinary Research Fields

The unique structural and electronic features of this compound position it as a valuable molecule for integration into several multidisciplinary fields beyond traditional chemistry.

Medicinal Chemistry: Fluorinated heterocycles are privileged structures in drug discovery. mdpi.commorressier.com The rigid this compound scaffold could serve as a novel core for the design of kinase inhibitors or other therapeutic agents, where the fluorine atoms can enhance binding affinity and improve metabolic stability.

Coordination Chemistry: The molecule can act as a versatile ligand. researchgate.net The pyridine nitrogen is a classic coordination site, while the ethynyl group can also coordinate to metal centers or act as a rigid spacer to create bimetallic or polymetallic complexes with interesting catalytic or photophysical properties. nih.gov

Supramolecular Chemistry: Its rigidity and defined geometry make it an excellent candidate for constructing complex supramolecular architectures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These assemblies could find applications in sensing, molecular recognition, and the development of "smart" materials.

The primary challenge for its integration into these fields is its current commercial availability and the need for robust, scalable synthetic routes to produce it and its derivatives in sufficient quantities for extensive investigation.

Q & A

Q. What are the optimal synthetic routes for 4-Ethynyl-2,6-difluoropyridine, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The synthesis of this compound typically involves sequential substitution and coupling reactions. Starting with a halogenated precursor like 4-bromo-2,6-difluoropyridine, fluorine atoms can be selectively replaced via nucleophilic substitution under mild conditions (e.g., using sodium ethynylide for ethynyl group introduction). Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are critical for introducing aromatic or alkynyl groups. Optimizing solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalyst systems (e.g., Pd(PPh₃)₄/CuI) enhances yield and regioselectivity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Referencing GHS guidelines, researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Store the compound under inert atmosphere (argon) at 2–8°C to prevent degradation .

- Conduct reactions in fume hoods to avoid inhalation (H331 hazard) and skin contact (H311 hazard). Spill management requires neutralization with inert adsorbents and disposal as hazardous waste .

Q. How can the purity of this compound be assessed, and what purification methods are effective?

Methodological Answer: Purity is assessed via HPLC (e.g., retention time analysis under QC-SMD-TFA05 conditions) and LCMS (m/z verification). Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) effectively removes byproducts. NMR (¹H/¹³C) and elemental analysis confirm structural integrity .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing ethynyl groups to 2,6-difluoropyridine derivatives be addressed?

Methodological Answer: Regioselectivity is controlled by leveraging the electronic effects of fluorine substituents. Fluorine atoms at the 2- and 6-positions activate the 4-position for nucleophilic substitution. Using bulky bases (e.g., NaHMDS) or directing groups (e.g., boronic esters) can further bias substitution toward the desired position. Computational modeling (DFT) aids in predicting reaction pathways and transition states .

Q. What strategies resolve structural ambiguities in this compound derivatives using crystallographic data?

Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement is critical. Challenges like disorder or twinning are mitigated by:

Q. How do contradictory spectroscopic data (e.g., NMR vs. LCMS) for this compound derivatives arise, and how are they resolved?

Methodological Answer: Contradictions may stem from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃).

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Redundant data collection (e.g., 2D NMR, X-ray) for cross-validation .

Q. What role does this compound play in tuning photophysical properties of coordination complexes?

Methodological Answer: The ethynyl group enables π-conjugation for luminescent materials. Coordination with transition metals (e.g., Ru or Ir) modifies emission wavelengths. Synthetic routes involve:

Q. How can derivatives of this compound be optimized for biological activity (e.g., enzyme inhibition)?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.

- Modulating logP values via substituent variation (e.g., alkyl chains vs. aryl groups).

- Enzymatic assays (e.g., IC₅₀ determination for BCL6 inhibitors) and pharmacokinetic profiling (e.g., microsomal stability) guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.